2-(2H-Pyrazolo[4,3-b]pyridin-2-yl)acetic acid dihydrochloride
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Overview
Description
2-(2H-Pyrazolo[4,3-b]pyridin-2-yl)acetic acid dihydrochloride is a chemical compound known for its diverse applications in scientific research. This compound features a pyrazolo[4,3-b]pyridine core, which is a fused heterocyclic structure, and is often utilized in the synthesis of various biologically active molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in medicinal chemistry and other fields.
Mechanism of Action
Target of Action
It is known that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been extensively studied due to their close similarity with the purine bases adenine and guanine . This suggests that the compound may interact with biological targets that also interact with these purine bases.
Mode of Action
Compounds with similar structures have been shown to exhibit significant inhibitory activity , suggesting that this compound may also act as an inhibitor for its target(s).
Result of Action
Similar compounds have shown significant inhibitory activity , suggesting that this compound may also have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-Pyrazolo[4,3-b]pyridin-2-yl)acetic acid dihydrochloride typically involves the following steps:
Formation of the Pyrazolo[4,3-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting materials such as 2-aminopyridine and hydrazine derivatives can be used to form the pyrazolo[4,3-b]pyridine ring system through cyclization reactions.
Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced via alkylation reactions. This typically involves the reaction of the pyrazolo[4,3-b]pyridine intermediate with a suitable alkylating agent, such as bromoacetic acid, under basic conditions.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free acid to its dihydrochloride salt form. This is usually achieved by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactions and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups (if present) in the molecule, leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogen atoms can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can lead to the formation of pyrazole N-oxides, while reduction can yield amines or alcohols
Scientific Research Applications
2-(2H-Pyrazolo[4,3-b]pyridin-2-yl)acetic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor modulation.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Pyridylacetic acid: This compound shares the pyridine core but lacks the pyrazole ring, making it less versatile in certain reactions.
Pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms and substituents, leading to different chemical and biological properties.
Uniqueness
2-(2H-Pyrazolo[4,3-b]pyridin-2-yl)acetic acid dihydrochloride is unique due to its specific ring structure and functional groups, which confer distinct reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness in comparison to similar compounds
Properties
IUPAC Name |
2-pyrazolo[4,3-b]pyridin-2-ylacetic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.2ClH/c12-8(13)5-11-4-7-6(10-11)2-1-3-9-7;;/h1-4H,5H2,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWIFZNPBVOWTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(C=C2N=C1)CC(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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